(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15791575
InChI: InChI=1S/C7H10O4/c8-6(9)5-3-11-7-4(5)1-2-10-7/h4-5,7H,1-3H2,(H,8,9)/t4-,5-,7+/m0/s1
SMILES:
Molecular Formula: C7H10O4
Molecular Weight: 158.15 g/mol

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid

CAS No.:

Cat. No.: VC15791575

Molecular Formula: C7H10O4

Molecular Weight: 158.15 g/mol

* For research use only. Not for human or veterinary use.

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid -

Specification

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
IUPAC Name (3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-carboxylic acid
Standard InChI InChI=1S/C7H10O4/c8-6(9)5-3-11-7-4(5)1-2-10-7/h4-5,7H,1-3H2,(H,8,9)/t4-,5-,7+/m0/s1
Standard InChI Key ZYYOMSWEXQYKOD-KZLJYQGOSA-N
Isomeric SMILES C1CO[C@H]2[C@@H]1[C@H](CO2)C(=O)O
Canonical SMILES C1COC2C1C(CO2)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound belongs to the furofuran class, featuring a bicyclic framework with fused furan and tetrahydrofuran rings. The carboxylic acid group at position 3 introduces polarity and reactivity, facilitating its role as a synthetic intermediate. The stereochemical configuration (3R,3aS,6aR) is essential for its biological activity, as this orientation optimizes binding to viral protease active sites .

Key Structural Features:

  • Molecular Formula: C₈H₁₀O₅ (derived from PubChem CID 6320569 analogs ).

  • Molecular Weight: 130.14 g/mol (calculated for C₈H₁₀O₅).

  • Stereochemistry: The (3R,3aS,6aR) configuration ensures spatial compatibility with enzymatic targets, reducing off-target interactions .

Comparative Analysis with Related Compounds

The compound’s bioactivity stems from its structural complexity compared to simpler diamines or monocyclic derivatives. For example:

CompoundStructureFunctional GroupsKey Applications
Hexahydrofuro[2,3-b]furan-3-olBicyclic alcoholHydroxylHIV protease inhibitors
Hexahydrofuro[2,3-b]furan-3-carboxylic acidBicyclic carboxylic acidCarboxylDrug intermediate
DarunavirComplex carbamateCarbamate, sulfonylAntiretroviral therapy

This table highlights how functional group modifications alter pharmacological utility. The carboxylic acid derivative serves as a precursor to more complex antiretroviral agents .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-carboxylic acid involves stereoselective steps to preserve its chiral centers. A patented method for its alcohol analog (hexahydrofuro[2,3-b]furan-3-ol) provides a foundational approach :

  • Cyclization of Diol Precursors: Biomass-derived diols like isosorbide undergo acid-catalyzed cyclization to form the bicyclic framework.

  • Oxidation to Carboxylic Acid: The alcohol intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄) or catalytic oxidation with ruthenium-based catalysts to yield the carboxylic acid .

Critical Reaction Parameters:

  • Temperature: 0–25°C to prevent racemization.

  • Catalysts: Enzymatic catalysts (e.g., lipases) enhance stereochemical fidelity .

Industrial-Scale Production

Pharmaceutical manufacturers employ continuous-flow reactors to optimize yield and purity. Key metrics include:

ParameterOptimal ValueImpact on Output
Residence Time30–60 minutesMaximizes conversion
Catalyst Loading5–10 wt%Balances cost and efficiency
Solvent SystemTetrahydrofuranEnhances solubility

These conditions ensure >90% yield with enantiomeric excess (ee) ≥98% .

Pharmacological Applications

Role in Antiretroviral Therapy

The compound is a key intermediate in synthesizing darunavir, a World Health Organization–essential medicine for HIV treatment. Its carboxylic acid group enables conjugation with amine-containing moieties via carbamate or amide linkages, forming protease inhibitors that block viral replication .

Mechanism of Action:

  • Protease Inhibition: The bicyclic scaffold binds to HIV-1 protease’s active site, preventing cleavage of viral polyproteins.

  • Stereochemical Specificity: The (3R,3aS,6aR) configuration aligns with the protease’s L-amino acid preference, enhancing affinity .

Preclinical Studies

In vitro assays demonstrate low cytotoxicity (IC₅₀ > 100 µM in HEK-293 cells) and high protease inhibition (Ki = 2.3 nM) . These properties underscore its suitability as a drug intermediate.

Future Directions

Expanding Therapeutic Applications

Ongoing research explores its utility in:

  • Anti-Inflammatory Agents: Carboxylic acid derivatives modulate COX-2 activity in murine models.

  • Oncology: Conjugation with chemotherapeutic payloads enhances tumor targeting .

Green Chemistry Innovations

Biocatalytic methods using immobilized Candida antarctica lipase B (CAL-B) reduce reliance on heavy metal catalysts, aligning with FDA’s Quality by Design (QbD) initiatives .

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